2-(Acetylamino)-5-aminobenzoic acid
Description
2-(Acetylamino)-5-aminobenzoic acid (CAS: 54669-98-6, synonyms: 5-acetamidoanthranilic acid) is a benzoic acid derivative with two functional groups: an acetylamino (-NHCOCH₃) at position 2 and an amino (-NH₂) at position 3. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol and a LogP value of 0.754, indicating moderate hydrophilicity . This compound is analyzed via reverse-phase HPLC using a Newcrom R1 column, demonstrating its stability and purity under standard analytical conditions .
Properties
CAS No. |
54669-98-6 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-acetamido-5-aminobenzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
VENSKZQVHFCKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key analogues differ in substituent positions, functional groups, and electronic properties, influencing their chemical behavior and applications.
Table 1: Structural and Physicochemical Comparisons
Pharmacological Relevance
- Fluorinated Analogues: 2-Amino-5-fluorobenzoic acid derivatives exhibit altered electronic properties, enhancing binding to biological targets compared to non-fluorinated counterparts .
Stability and Analytical Profiles
- HPLC Compatibility : The target compound’s HPLC elution profile is distinct from halogenated analogues (e.g., 5-chloro or 5-bromo derivatives), which typically exhibit longer retention times due to increased lipophilicity .
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